CP-547632 (CAS: 252003-65-9) is an orally bioavailable, ATP-competitive isothiazole derivative engineered for the potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases. Unlike broad-spectrum multikinase inhibitors that dominate the baseline market, CP-547632 is structurally distinct from indolinones and anilinoquinazolines, offering a highly refined selectivity profile that spares epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor beta (PDGFRβ). For procurement professionals and lead researchers, this compound represents a precision tool for targeted angiogenesis and oncology models, combining high cell penetrance, prolonged in vivo plasma stability, and reliable formulation compatibility for extended dosing workflows [1].
Substituting CP-547632 with generic, broad-spectrum multikinase inhibitors such as sunitinib or vatalanib fundamentally compromises the precision of targeted mechanistic assays. While these generic alternatives inhibit VEGFR-2, they carry significant off-target activity against PDGFR, c-Kit, and FLT-3, which introduces confounding variables in models isolating VEGFR-2 and bFGF-driven angiogenesis [1]. Furthermore, substituting with different chemotypes—such as anilinoquinazolines (vandetanib) or indolinones (sunitinib)—alters the compound's physicochemical properties, leading to divergent solubility profiles, unpredictable in vivo exposure, and potential precipitation in prolonged dosing regimens [2]. Procurement of the exact isothiazole core of CP-547632 is required to maintain high target selectivity while ensuring reproducible formulation behavior across complex xenograft workflows.
In comparative biochemical assays, CP-547632 demonstrates a significantly higher binding affinity and inhibitory potency against VEGFR-2 compared to standard clinical benchmarks. CP-547632 achieves an IC50 of 11 nM, whereas the anilinophthalazine derivative vatalanib (PTK787) requires 37 nM, and the anilinoquinazoline vandetanib (ZD6474) requires 40 nM to achieve the same level of inhibition[1].
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC50) |
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Vatalanib (PTK787) at 37 nM; Vandetanib (ZD6474) at 40 nM |
| Quantified Difference | 3.3x to 3.6x greater potency for CP-547632 |
| Conditions | In vitro ATP-competitive biochemical kinase assay |
Procuring a higher-potency inhibitor allows researchers to achieve complete target suppression at lower molar concentrations, minimizing the risk of dose-dependent off-target toxicity.
A common failure point in kinase inhibitor workflows is the significant drop in potency when transitioning from isolated enzymes to whole-cell environments. CP-547632 overcomes this translation gap, maintaining exceptional cell penetrance and reproducibility. It inhibits VEGF-stimulated VEGFR-2 autophosphorylation in whole-cell assays with an IC50 of 6 nM, which functionally improves upon its isolated enzymatic IC50 of 11 nM [1].
| Evidence Dimension | Whole-cell vs. biochemical potency translation |
| Target Compound Data | 6 nM (Whole-cell IC50) |
| Comparator Or Baseline | 11 nM (Isolated enzyme baseline) |
| Quantified Difference | Potency is fully retained and functionally enhanced in complex cellular matrices |
| Conditions | Porcine aorta endothelial cells stably expressing full-length VEGFR-2 |
Ensures that the compound's biochemical potency reliably translates into functional cellular efficacy, reducing assay failure rates and improving reproducibility in downstream in vitro workflows.
CP-547632 is highly selective for VEGFR-2 (IC50 = 11 nM) and bFGF (IC50 = 9 nM), while deliberately sparing EGFR, PDGFRβ, and other related tyrosine kinases. In contrast, the widely used multikinase inhibitor sunitinib (SU11248) broadly inhibits PDGFR, c-Kit, and FLT3 alongside VEGFR[1]. This selectivity profile makes CP-547632 a superior tool for isolating specific angiogenic pathways.
| Evidence Dimension | Off-target kinase inhibition (PDGFR/c-Kit) |
| Target Compound Data | Spares PDGFRβ and EGFR |
| Comparator Or Baseline | Sunitinib (SU11248), which broadly inhibits PDGFR, c-Kit, and FLT3 |
| Quantified Difference | Elimination of PDGFR/c-Kit/FLT3 confounding activity |
| Conditions | In vitro kinase selectivity profiling |
Crucial for procurement in mechanistic studies where isolating the specific contribution of VEGFR-2 and bFGF to angiogenesis is required without multi-pathway interference.
Selecting between the free base (CAS 252003-65-9) and the hydrochloride salt (CAS 252003-71-7) of CP-547632 dictates the required in vivo formulation workflow. The free base is highly optimized for simple lipid-based vehicles, achieving stable dissolution in 10% DMSO / 90% Corn Oil. In contrast, the hydrochloride salt requires a more complex, multi-component aqueous co-solvent system (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) to prevent precipitation .
| Evidence Dimension | Vehicle compatibility for in vivo dosing |
| Target Compound Data | Free base: Simple 2-component lipid vehicle (DMSO/Corn Oil) |
| Comparator Or Baseline | HCl Salt: 4-component aqueous co-solvent system |
| Quantified Difference | Eliminates the need for PEG300 and Tween80 excipients |
| Conditions | Preparation of ≥ 2.5 mg/mL clear working solutions |
Procurement of the free base is specifically recommended for laboratories utilizing streamlined lipid-based oral gavage workflows, reducing excipient complexity and preparation time.
Due to its precise selectivity for VEGFR-2 and bFGF over PDGFRβ and EGFR, CP-547632 is the optimal choice for mechanistic angiogenesis studies. It allows researchers to isolate the specific contributions of the VEGF and FGF pathways without the confounding multi-receptor blockade introduced by broad-spectrum inhibitors like sunitinib [1].
Supported by its reliable formulation compatibility (yielding clear solutions in simple DMSO/Corn Oil vehicles) and high oral bioavailability, the free base of CP-547632 is highly suited for extended (10-24 day) in vivo tumor growth inhibition models. It ensures consistent plasma exposure without the risk of vehicle precipitation associated with generic aqueous suspensions .
As an isothiazole derivative, CP-547632 provides a critical structural alternative to indolinones (sunitinib) and anilinoquinazolines (vandetanib). It is highly valuable in oncology research focused on bypassing specific kinase domain mutations or resistance mechanisms that render standard chemotypes ineffective [2].